2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8745255
InChI: InChI=1S/C21H17FN4OS2/c1-14-4-8-16(9-5-14)23-19(27)13-29-21-25-24-20(18-3-2-12-28-18)26(21)17-10-6-15(22)7-11-17/h2-12H,13H2,1H3,(H,23,27)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4
Molecular Formula: C21H17FN4OS2
Molecular Weight: 424.5 g/mol

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC8745255

Molecular Formula: C21H17FN4OS2

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C21H17FN4OS2
Molecular Weight 424.5 g/mol
IUPAC Name 2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C21H17FN4OS2/c1-14-4-8-16(9-5-14)23-19(27)13-29-21-25-24-20(18-3-2-12-28-18)26(21)17-10-6-15(22)7-11-17/h2-12H,13H2,1H3,(H,23,27)
Standard InChI Key IBVRCYZAVOEVOS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CS4

Introduction

Synthesis

The synthesis of compounds with similar structures often involves multi-step pathways. These typically start with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and then proceed with the introduction of the thiophenyl and fluorophenyl groups through alkylation or arylation reactions. The final step often involves the attachment of the acetamide moiety.

Synthesis Steps for Similar Compounds:

  • Formation of the Triazole Ring: This involves the cyclization of 2-acyl-N-(aryl)hydrazine-1-carbothioamides.

  • Introduction of Thiophenyl and Fluorophenyl Groups: S-alkylation or arylation reactions are used to introduce these groups.

  • Attachment of the Acetamide Moiety: Typically involves acylation reactions.

Biological Activities

Compounds with similar structures have shown promising biological activities, including antifungal and anticancer properties. The presence of a fluorine atom in the phenyl ring may enhance lipophilicity and metabolic stability, potentially improving pharmacological profiles.

Research Findings

While specific research findings on 2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not available, similar compounds have been studied for their potential therapeutic applications. These studies often involve assessing interactions with biological macromolecules like proteins and nucleic acids.

Data Tables

Given the lack of specific data on this compound, we can consider a general table for similar triazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Example 1: 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiolC17H14N3S302.38Antifungal
Example 2: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiolC17H13BrN3S380.27Anticancer
Example 3: 4-(2-Chloro-4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiolC12H7ClFN3S2311.79Potential Antimicrobial

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